molecular formula C14H11N3O4 B11805768 4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid

4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid

Cat. No.: B11805768
M. Wt: 285.25 g/mol
InChI Key: WQKXELSSEAKXRI-UHFFFAOYSA-N
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Description

4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid is a complex organic compound that features both oxadiazole and isoxazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical and agrochemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid typically involves the formation of the oxadiazole and isoxazole rings through cyclization reactions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This method allows for the efficient formation of the oxadiazole ring at ambient temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or isoxazole rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and isoxazole rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid is unique due to its combination of oxadiazole and isoxazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in multiple fields of research.

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C14H11N3O4/c1-8-15-11(20-16-8)7-10-12(14(18)19)17-21-13(10)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,18,19)

InChI Key

WQKXELSSEAKXRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CC2=C(ON=C2C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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